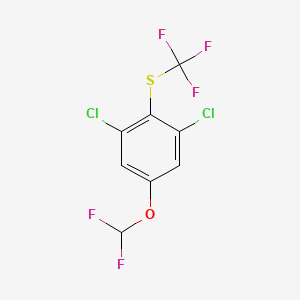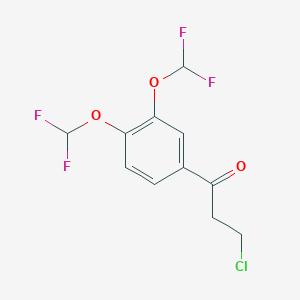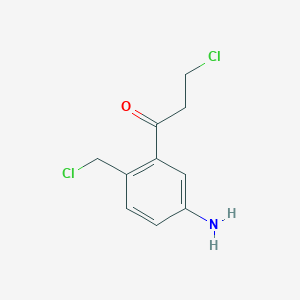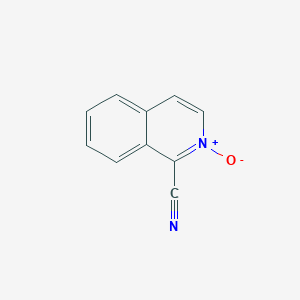![molecular formula C8H8F2N4O B14053512 2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a difluoroethyl group and a methyl group attached to specific positions on the rings. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
The synthesis of 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under thermal retro Diels-Alder conditions . This reaction proceeds regioselectively to form the desired triazolopyrimidine derivatives. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding oxo derivatives, while reduction can yield reduced triazolopyrimidine analogs. Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially enhanced biological activities .
Aplicaciones Científicas De Investigación
In medicinal chemistry, this compound has shown promise as an antibacterial, antifungal, antiviral, and anticancer agent . Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug development.
In addition to its medicinal applications, the compound has been explored for its use in agriculture as a herbicidal and fungicidal agent. Its ability to inhibit the growth of certain plant pathogens makes it a potential candidate for crop protection.
Furthermore, the compound’s coordination chemistry has been investigated, with studies showing its ability to form complexes with various metals. These metal complexes have been evaluated for their catalytic and biological activities, expanding the compound’s utility in both industrial and research settings .
Mecanismo De Acción
The mechanism of action of 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been identified as a potent antagonist of the human CXCR2 receptor, which plays a role in inflammatory responses . By binding to this receptor, the compound can modulate immune responses and exhibit anti-inflammatory effects.
Additionally, the compound’s ability to inhibit certain enzymes, such as kinases, has been linked to its anticancer properties. The inhibition of these enzymes can disrupt key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared to other triazolopyrimidine derivatives, such as 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical and biological properties.
For example, the difluoroethyl group in 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol imparts unique electronic and steric effects, which can influence its reactivity and interaction with molecular targets. In contrast, the phenyl group in 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may enhance its hydrophobic interactions and binding affinity with certain proteins .
Other similar compounds include various isomers and analogs of triazolopyrimidines, each with distinct functional groups that contribute to their diverse range of activities and applications .
Propiedades
Fórmula molecular |
C8H8F2N4O |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H8F2N4O/c1-4-3-5(15)14-7(11-4)12-6(13-14)8(2,9)10/h3H,1-2H3,(H,11,12,13) |
Clave InChI |
RSBXLIJRJCMXBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C(=N1)N=C(N2)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


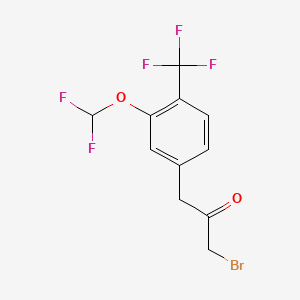
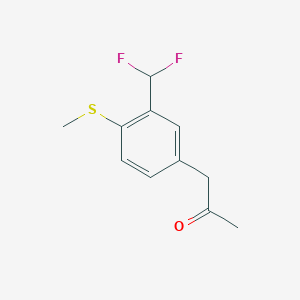
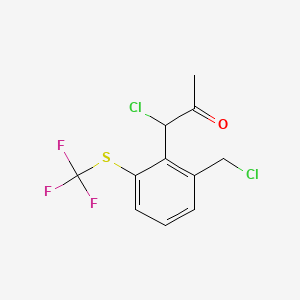
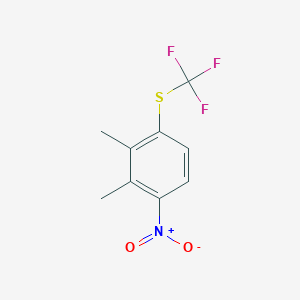
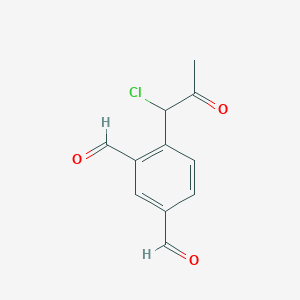
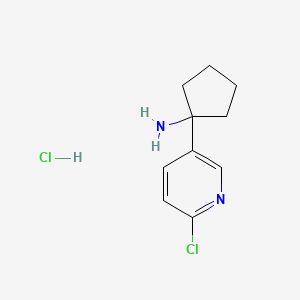
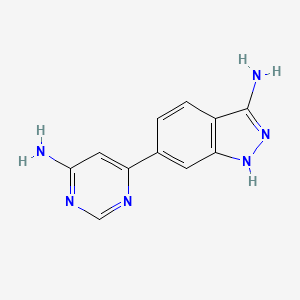
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)

